

literature review of 2-Azepan-1-yl-5-nitrobenzonitrile research

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Compound of Interest

Compound Name: 2-Azepan-1-yl-5-nitrobenzonitrile

Cat. No.: B2513066

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Literature Review: 2-Azepan-1-yl-5-nitrobenzonitrile

A comprehensive search of scientific and patent literature reveals a significant lack of available research data for the compound **2-Azepan-1-yl-5-nitrobenzonitrile** (CAS No. 78243-61-5). While the chemical structure and basic physicochemical properties are documented by various chemical suppliers, there is no substantive body of published research detailing its synthesis, biological activity, mechanism of action, or associated experimental protocols.

This in-depth technical guide aims to provide a complete overview of the existing knowledge. However, due to the limited information in the public domain, this review will primarily focus on the fundamental characteristics of the compound and highlight the absence of advanced research data.

Physicochemical Properties

The fundamental properties of **2-Azepan-1-yl-5-nitrobenzonitrile** have been compiled from chemical supplier databases.

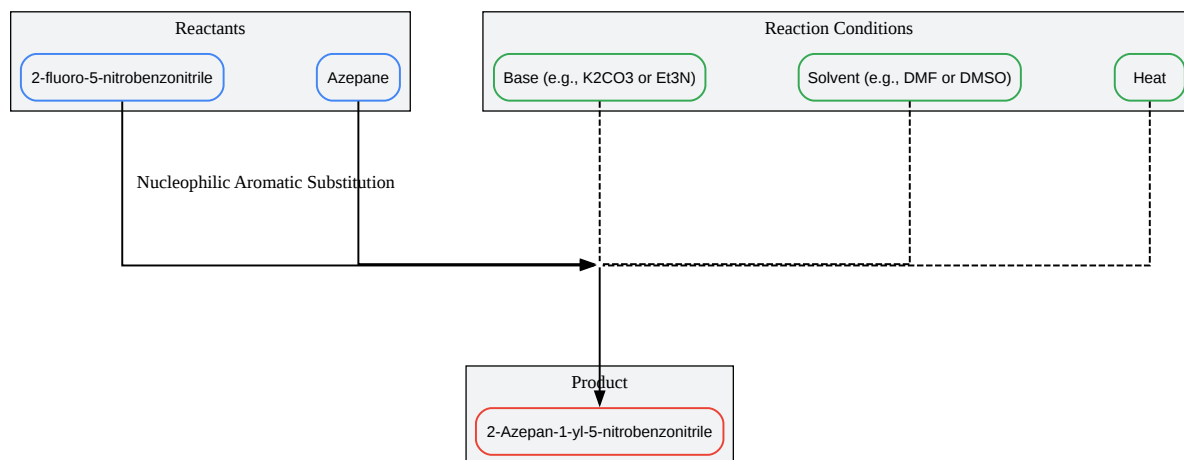
Property	Value	Source
CAS Number	78243-61-5	Multiple Chemical Suppliers
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₂	Multiple Chemical Suppliers
Molecular Weight	245.28 g/mol	Multiple Chemical Suppliers
Canonical SMILES	<chem>C1CCN(CC1)C2=C(C=C(C=C2))--INVALID-LINK--[O-])C#N</chem>	Multiple Chemical Suppliers
InChI Key	YWGycmZJwKEZAD-UHFFFAOYSA-N	Multiple Chemical Suppliers

Synthesis

A definitive, peer-reviewed synthetic protocol for **2-Azepan-1-yl-5-nitrobenzonitrile** could not be identified in the searched literature. However, a plausible synthetic route can be hypothesized based on common organic chemistry reactions. The logical precursor for this compound would be 2-fluoro-5-nitrobenzonitrile, which could undergo a nucleophilic aromatic substitution reaction with azepane.

Postulated Synthetic Pathway

This proposed pathway involves the displacement of the fluorine atom on the benzene ring by the secondary amine of azepane. The electron-withdrawing nitro group in the para position to the fluorine activates the ring towards nucleophilic attack.



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